8-Chloroimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine ring . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Chloroimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-3-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
8-Chloroimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
8-Chloroimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
8-Bromoimidazo[1,2-a]pyrazine: Similar but with a bromine atom instead of chlorine.
8-Methylimidazo[1,2-a]pyrazine: Similar but with a methyl group instead of chlorine.
Uniqueness
8-Chloroimidazo[1,2-a]pyrazin-3-amine is unique due to its specific chlorine substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .
Biological Activity
8-Chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H4ClN5, with a molecular weight of approximately 183.58 g/mol. The compound features a chlorine atom at the 8-position of the imidazo[1,2-a]pyrazine ring, which significantly influences its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain pathogens.
- Anticancer Potential : Research has suggested that it may inhibit specific cancer cell lines, although further studies are necessary to elucidate its mechanism.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various kinases, which are crucial in cell signaling pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies have indicated that it may interact with:
- Protein Kinases : Inhibiting kinases involved in disease pathways could lead to therapeutic applications in cancer and other diseases.
- Receptors : The compound may bind to specific receptors, influencing cellular responses.
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound. Below are key findings from various studies:
Case Studies
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Antileishmanial Activity :
A study evaluated the efficacy of this compound against Leishmania major. The compound exhibited promising results with an IC50 value indicating effective inhibition of parasite growth while maintaining a favorable selectivity index (SI) over human cells. -
Cytotoxicity Assessment :
In vitro tests on macrophage cell lines revealed varying degrees of cytotoxicity for different derivatives of the compound. Notably, some derivatives showed significant cytotoxic effects at low concentrations, raising concerns about their therapeutic viability.
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
8-chloroimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H,8H2 |
InChI Key |
OGQDODGNDILYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Cl)N |
Origin of Product |
United States |
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